molecular formula C13H11FO B1342847 4-(4-Fluoro-3-methylphenyl)phenol CAS No. 64465-60-7

4-(4-Fluoro-3-methylphenyl)phenol

Cat. No. B1342847
CAS RN: 64465-60-7
M. Wt: 202.22 g/mol
InChI Key: BDHYNFUGKOXMGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorophenyl phenol compounds typically involves oxidative polycondensation reactions, as seen in the synthesis of oligo-2-[(4-fluorophenyl) imino methylene] phenol (OFPIMP) using air oxygen and NaOCl as oxidants in an aqueous alkaline medium . Similarly, the synthesis of other phenol-based polymers and Schiff-base compounds involves reactions with various aldehydes, ketones, or amines, often under oxidative conditions or using catalysts .

Molecular Structure Analysis

The molecular structures of related compounds are often confirmed using spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with single-crystal X-ray diffraction . These studies reveal the presence of intermolecular and intramolecular hydrogen bonds, which can significantly influence the stability and packing of the molecules in the solid state .

Chemical Reactions Analysis

The related compounds exhibit various chemical reactions, including the formation of oligomer-metal complexes , and interactions with solvents that can lead to solvatochromism . These reactions are influenced by the presence of functional groups such as nitro, imino, and hydroxyl groups, which can participate in hydrogen bonding and electronic interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related fluorophenyl phenol compounds include thermal stability, as assessed by TG and TG-DTA analyses , and solvatochromic behavior, which is the change in color with the polarity of the solvent . The electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential maps, are often investigated using computational methods like Density Functional Theory (DFT) . These properties are crucial for understanding the potential applications of these compounds in materials science and molecular electronics.

Scientific Research Applications

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles

    • Application Summary : This research involves the synthesis of 4-fluoro-4-methyl-4H-pyrazoles, which are emerging scaffolds for “click” chemistry . The study found that 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) manifested 7-fold lower Diels–Alder reactivity than did 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), but higher stability in the presence of biological nucleophiles .
    • Methods : Late-stage fluorination with Selectfluor® is found to provide a reliable route to 4-fluoro-4-methyl-4H-pyrazoles .
    • Results : The study found that MFP has lower Diels–Alder reactivity but higher stability in the presence of biological nucleophiles compared to DFP .
  • Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes

    • Application Summary : This research involves the synthesis of a new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
    • Methods : The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .
    • Results : The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
  • Biological Potential of Indole Derivatives

    • Application Summary : Indole derivatives, which can be synthesized from phenol derivatives like “4-(4-Fluoro-3-methylphenyl)phenol”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Methods : The synthesis of indole derivatives often involves the functionalization and transformation of functional groups around the aromatic ring .
    • Results : Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
  • Synthesis and Applications of m-Aryloxy Phenols

    • Application Summary : m-Aryloxy phenols, which can be synthesized from phenol derivatives like “4-(4-Fluoro-3-methylphenyl)phenol”, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
    • Methods : The synthesis of m-aryloxy phenols often involves the hydroxylation of benzenes, nucleophilic aromatic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .
    • Results : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
  • Designing Pharmacophore Models for Analgesic

    • Application Summary : In the study of designing pharmacophore models for analgesic, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized . These compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .
    • Methods : The analgesic action of the synthesized derivatives was estimated by means of Hot Plate Method .
    • Results : Among active compounds, 3 (188%), 5 (137%), 6 (162%), and 8 (107%) respectively, emerged as most effective analgesic and they depressed peripheral and centrally mediated pain by opioid independent systems .
  • Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol

    • Application Summary : A group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . This compound can be synthesized from phenol derivatives like “4-(4-Fluoro-3-methylphenyl)phenol”.
    • Methods : The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
    • Results : The successful synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol provides a new compound for further research and potential applications .

Future Directions

The future directions of research on 4-(4-Fluoro-3-methylphenyl)phenol could involve further exploration of its properties and potential applications. As it has been detected in the context of synthetic cathinones , it could be of interest in the study of these substances, which are a significant area of research due to their psychoactive properties and their emergence as novel psychoactive substances (NPS).

properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHYNFUGKOXMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613464
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-3-methylphenyl)phenol

CAS RN

64465-60-7
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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